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Compound of Interest

Compound Name: SYBR green I (chloride)

Cat. No.: B15135445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties of

SYBR Green I, a widely used cyanine dye for nucleic acid detection. The document details its

spectral characteristics, the mechanism of its fluorescence enhancement, and its applications

in molecular biology. Furthermore, it offers detailed experimental protocols for key techniques

and visualizes complex processes using Graphviz diagrams.

Core Fluorescence Properties of SYBR Green I
SYBR Green I (SG) is an asymmetrical cyanine dye that exhibits a remarkable increase in

fluorescence upon binding to double-stranded DNA (dsDNA).[1][2] This property makes it an

invaluable tool for a variety of molecular biology applications, including real-time quantitative

PCR (qPCR) and gel electrophoresis.[2]

Spectral Characteristics
When bound to dsDNA, SYBR Green I has a primary excitation maximum at approximately 497

nm and a secondary peak at 254 nm.[3] Its fluorescence emission is centered at around 520

nm.[3] These spectral properties make it compatible with a wide range of fluorescence

detection instruments, including those with argon-ion lasers or UV light sources.[4]
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The fluorescence quantum yield of the SYBR Green I-dsDNA complex is exceptionally high, at

approximately 0.8.[1][3][4] This is significantly greater than that of the traditional DNA stain,

ethidium bromide, which has a quantum yield of about 0.15 when bound to DNA.[1][3] In its

unbound state, SYBR Green I has a very low quantum yield of around 0.004.[5] The binding of

SYBR Green I to dsDNA results in a dramatic fluorescence enhancement of 800- to 1000-fold.

[4][6]

DNA Binding and Mechanism of Fluorescence
SYBR Green I preferentially binds to double-stranded DNA, although it can also stain single-

stranded DNA (ssDNA) and RNA, albeit with lower efficiency.[2] The mechanism of its

significant fluorescence enhancement upon binding to dsDNA is attributed to a dampening of

intramolecular motions.[6][7] In its free state, the dye can dissipate absorbed energy through

non-radiative pathways involving bond rotation.[8] When intercalated into the DNA double helix,

the molecule becomes more rigid, which restricts these non-radiative decay pathways and

favors the emission of energy as fluorescence.[8] Studies have revealed multiple modes of

interaction, including intercalation between base pairs and binding within the DNA minor

groove.[6][7]

Factors Influencing Fluorescence
Several factors can influence the fluorescence intensity of SYBR Green I. These include:

DNA Concentration: Fluorescence intensity is directly proportional to the amount of dsDNA

present, forming the basis of its use in quantitative applications.

pH: The staining solution's pH should be maintained between 7.5 and 8.0 for optimal

sensitivity.[1]

Ionic Strength: The dissociation constant (Kd) for SYBR Green I binding to DNA is sensitive

to salt concentration. In a study, the Kd was 3 nM in TE buffer and increased to 45 nM in TE

buffer with 100 mM NaCl.[7]

Temperature: Temperature affects DNA structure and dye binding, which is the principle

behind melt curve analysis.
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Organic Solvents: The presence of organic solvents can alter the fluorescence properties of

the dye.

Quantitative Data Summary
The following tables summarize the key quantitative properties of SYBR Green I.

Table 1: Spectral Properties of SYBR Green I

Property Value Reference(s)

Excitation Maximum (dsDNA-

bound)
~497 nm [2][3]

Secondary Excitation Peak ~254 nm [3]

Emission Maximum (dsDNA-

bound)
~520 nm [2][3]

Table 2: Fluorescence Quantum Yield and Enhancement

Condition Quantum Yield (Φ)
Fluorescence
Enhancement

Reference(s)

Unbound in solution ~0.004 - [5]

Bound to dsDNA ~0.8 800-1000 fold [1][3][4]

Bound to ssDNA Lower than dsDNA
>1500 fold (in one

study)
[5]

Table 3: Detection Limits

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://en.wikipedia.org/wiki/SYBR_Green_I
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/362/950/s9430dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/362/950/s9430dat.pdf
https://en.wikipedia.org/wiki/SYBR_Green_I
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/362/950/s9430dat.pdf
https://www.researchgate.net/publication/224846418_SYBR_Green_I_Fluorescence_properties_and_interaction_with_DNA
https://tools.thermofisher.com/content/sfs/manuals/mp07567.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/362/950/s9430dat.pdf
https://www.gene-quantification.de/sybr-green-1.pdf
https://www.researchgate.net/publication/224846418_SYBR_Green_I_Fluorescence_properties_and_interaction_with_DNA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Detection Limit Illumination Reference(s)

Agarose Gel (dsDNA) ~60 pg per band
300 nm

transillumination
[3]

Agarose Gel (dsDNA)
down to 20 pg per

band

254 nm epi-

illumination
[3]

Agarose Gel

(ssDNA/RNA)
100-300 pg per band

254 nm epi-

illumination
[3]

Polyacrylamide Gel

(Oligonucleotides)
1-2 ng of a 24-mer - [3]

Visualizing SYBR Green I Mechanisms and
Workflows
Mechanism of SYBR Green I Fluorescence
Enhancement
The following diagram illustrates the principle of fluorescence enhancement upon SYBR Green

I binding to dsDNA.
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Caption: Mechanism of SYBR Green I fluorescence enhancement upon binding to dsDNA.

Experimental Workflow for qPCR using SYBR Green I
The diagram below outlines the typical workflow for a quantitative PCR experiment using SYBR

Green I.
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Caption: A typical workflow for a SYBR Green I-based quantitative PCR experiment.
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Logical Flow of Melt Curve Analysis
This diagram illustrates the process and interpretation of a melt curve analysis in a SYBR

Green I qPCR experiment.
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Caption: Logical flow and interpretation of a melt curve analysis.
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Experimental Protocols
This section provides detailed methodologies for key experiments utilizing SYBR Green I.

DNA Quantification in Solution using a Standard Curve
This protocol describes how to quantify an unknown dsDNA sample using a fluorescence plate

reader and a known DNA standard.

Materials:

SYBR Green I nucleic acid gel stain (e.g., 10,000X concentrate in DMSO)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Known concentration dsDNA standard (e.g., lambda DNA)

Unknown dsDNA samples

Nuclease-free water

Black, flat-bottom 96-well microplate

Fluorescence microplate reader with appropriate filters (Excitation: ~485 nm, Emission: ~520

nm)

Procedure:

Prepare a 100X SYBR Green I working solution: Dilute the 10,000X stock 1:100 in TE buffer.

Prepare DNA standards:

Create a stock solution of the dsDNA standard at 100 ng/µL in TE buffer.

Perform a serial dilution to create a standard curve. For example, for a 0-10 ng/µL range,

prepare standards at 10, 5, 2.5, 1.25, 0.625, and 0 ng/µL (blank) in TE buffer.

Prepare unknown samples: Dilute your unknown dsDNA samples to fall within the range of

your standard curve.
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Prepare the final reaction plate:

In each well of the 96-well plate, add 98 µL of TE buffer.

Add 2 µL of each standard or unknown sample to the appropriate wells in triplicate.

Add 1 µL of the 100X SYBR Green I working solution to each well.

Mix gently by pipetting.

Incubate: Incubate the plate in the dark at room temperature for 5 minutes.

Measure fluorescence: Read the fluorescence intensity on the microplate reader using the

appropriate excitation and emission wavelengths.

Data Analysis:

Subtract the average fluorescence of the blank from all other readings.

Plot the average fluorescence of the standards against their known concentrations.

Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

Use the equation to calculate the concentration of the unknown samples based on their

fluorescence readings.

Real-Time PCR (qPCR) with Melt Curve Analysis
This protocol outlines a general procedure for a SYBR Green-based qPCR assay followed by a

melt curve analysis to verify product specificity.

Materials:

SYBR Green qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl₂, and SYBR

Green I)

Forward and reverse primers (typically 10 µM stock solutions)

cDNA or gDNA template
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Nuclease-free water

qPCR instrument

Procedure:

Reaction Setup:

On ice, prepare a master mix for the number of reactions to be run (including no-template

controls and replicates). For a 20 µL reaction:

10 µL of 2X SYBR Green qPCR Master Mix

0.5 µL of 10 µM Forward Primer (final concentration 250 nM)

0.5 µL of 10 µM Reverse Primer (final concentration 250 nM)

Nuclease-free water to a final volume of 18 µL.

Aliquot 18 µL of the master mix into each qPCR tube or well.

Add 2 µL of the appropriate template (cDNA or gDNA) or nuclease-free water (for the no-

template control) to each tube/well.

Seal the tubes/plate and centrifuge briefly to collect the contents at the bottom.

Thermal Cycling:

Program the qPCR instrument with the following general parameters (optimize as

needed):

Initial Denaturation: 95°C for 2-10 minutes.

Cycling (40 cycles):

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at the end of this

step).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Melt Curve Analysis:

Following the final amplification cycle, program the instrument to perform a melt curve

analysis:

Denature at 95°C for 15 seconds.

Cool to 60°C for 1 minute.

Slowly ramp the temperature from 60°C to 95°C, continuously collecting fluorescence

data.

Data Analysis:

Analyze the amplification curves to determine the quantification cycle (Cq) values.

Analyze the melt curve data. A single, sharp peak at the expected melting temperature

(Tm) indicates a specific PCR product. Multiple peaks or a broad peak suggest the

presence of non-specific products or primer-dimers.

Staining of Agarose Gels
This protocol describes the post-electrophoresis staining of DNA in an agarose gel.

Materials:

Agarose gel with electrophoresed DNA samples

SYBR Green I nucleic acid gel stain (e.g., 10,000X concentrate in DMSO)

Electrophoresis buffer (e.g., 1X TAE or TBE)

Staining container (plastic is recommended as the dye can adsorb to glass)

Gel imaging system with a UV transilluminator or a blue-light source

Procedure:

Prepare the staining solution:
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Dilute the 10,000X SYBR Green I stock solution 1:10,000 in the electrophoresis buffer. For

a 100 mL staining solution, add 10 µL of the stock dye to 100 mL of buffer.

Ensure the pH of the buffer is between 7.5 and 8.0 for optimal staining.

Stain the gel:

Place the agarose gel in the staining container.

Pour the staining solution over the gel until it is completely submerged.

Incubate at room temperature for 10-40 minutes with gentle agitation. Protect the

container from light by covering it with aluminum foil. The optimal staining time will depend

on the gel thickness and agarose concentration.

Visualize the DNA:

Carefully remove the gel from the staining solution. No destaining is required.

Place the gel on the transilluminator of the gel imaging system.

Visualize the DNA bands using the appropriate light source and filter. For maximum

sensitivity, 254 nm epi-illumination can be used.

Conclusion
SYBR Green I remains a cornerstone of molecular biology due to its exceptional sensitivity,

high quantum yield, and significant fluorescence enhancement upon binding to dsDNA. Its

versatility allows for robust applications in DNA quantification, real-time PCR, and gel

visualization. Understanding the core fluorescence properties and adhering to optimized

experimental protocols, as detailed in this guide, is crucial for obtaining accurate and

reproducible results in research and development settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://tools.thermofisher.com/content/sfs/manuals/mp07567.pdf
https://en.wikipedia.org/wiki/SYBR_Green_I
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/362/950/s9430dat.pdf
https://www.gene-quantification.de/sybr-green-1.pdf
https://www.researchgate.net/publication/224846418_SYBR_Green_I_Fluorescence_properties_and_interaction_with_DNA
https://pubmed.ncbi.nlm.nih.gov/22534954/
https://pubmed.ncbi.nlm.nih.gov/22534954/
https://scispace.com/pdf/sybr-green-i-fluorescence-properties-and-interaction-with-nl77zs5xop.pdf
https://www.echemi.com/community/why-does-sybr-green-emit-more-signal-when-bound-to-dna_mjart2204091654_821.html
https://www.benchchem.com/product/b15135445#sybr-green-i-fluorescence-properties
https://www.benchchem.com/product/b15135445#sybr-green-i-fluorescence-properties
https://www.benchchem.com/product/b15135445#sybr-green-i-fluorescence-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15135445?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

